3-phenyl-2H-imidazo[4,5-d]triazin-4-one

Medicinal Chemistry Scaffold Differentiation Physicochemical Properties

3-Phenyl-2H-imidazo[4,5-d]triazin-4-one (CAS 89608-62-8) is a heterocyclic small molecule featuring a fused imidazo[4,5-d][1,2,3]triazin-4-one core with a phenyl substituent at the 3-position, possessing the molecular formula C10H7N5O and a molecular weight of 213.20 g/mol. This compound belongs to the broader imidazotriazinone class, which is recognized in the patent and primary literature as a privileged scaffold for phosphodiesterase (PDE) inhibition—particularly PDE5 and PDE9—as well as for kinase inhibition and antitumor applications.

Molecular Formula C10H7N5O
Molecular Weight 213.20 g/mol
CAS No. 89608-62-8
Cat. No. B15213535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-2H-imidazo[4,5-d]triazin-4-one
CAS89608-62-8
Molecular FormulaC10H7N5O
Molecular Weight213.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(N=CN3)N=N2
InChIInChI=1S/C10H7N5O/c16-10-8-9(12-6-11-8)13-14-15(10)7-4-2-1-3-5-7/h1-6H,(H,11,12)
InChIKeyCOOFMTJQLGQFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-Phenyl-2H-imidazo[4,5-d]triazin-4-one (CAS 89608-62-8): Core Scaffold and Research Applications


3-Phenyl-2H-imidazo[4,5-d]triazin-4-one (CAS 89608-62-8) is a heterocyclic small molecule featuring a fused imidazo[4,5-d][1,2,3]triazin-4-one core with a phenyl substituent at the 3-position, possessing the molecular formula C10H7N5O and a molecular weight of 213.20 g/mol [1]. This compound belongs to the broader imidazotriazinone class, which is recognized in the patent and primary literature as a privileged scaffold for phosphodiesterase (PDE) inhibition—particularly PDE5 and PDE9—as well as for kinase inhibition and antitumor applications [2]. The 3-phenyl-substituted variant represents a specific, purchasable building block within this pharmacologically relevant chemical space, with synthetic routes established through diazotization-cyclization methodology dating to foundational heterocyclic chemistry studies [3].

Why Generic Imidazotriazinone Substitution Fails: The Differentiating Role of the 3-Phenyl Substituent


Within the imidazo[4,5-d]triazin-4-one chemical class, the nature and position of substituents profoundly influence target selectivity, potency, and physicochemical properties. The unsubstituted parent core (3H-imidazo[4,5-d][1,2,3]triazin-4(7H)-one, CAS 4656-86-4, MW 137.10) lacks the aromatic phenyl ring that contributes to hydrophobic binding interactions with enzyme active sites, as demonstrated by structure-activity relationship (SAR) studies on related 2-phenyl-substituted imidazotriazinone PDE5 inhibitors, where phenyl ring substitution was critical for nanomolar potency [1]. Similarly, methyl-substituted analogs (e.g., 3-methyl-3H-imidazo[4,5-d][1,2,3]triazin-4,6(5H,7H)-dione) exhibit altered tautomeric equilibria and hydrogen-bonding capacity compared to the phenyl-bearing compound, which can shift target engagement profiles [2]. Procurement of the correct phenyl-substituted regioisomer is therefore essential for reproducible SAR exploration, as even minor structural deviations within this scaffold can lead to orders-of-magnitude differences in biochemical activity.

Quantitative Differentiation Evidence for 3-Phenyl-2H-imidazo[4,5-d]triazin-4-one (CAS 89608-62-8)


Structural Differentiation: Phenyl vs. Unsubstituted Core – Impact on Molecular Descriptors

3-Phenyl-2H-imidazo[4,5-d]triazin-4-one (MW 213.20, C10H7N5O) possesses a significantly higher molecular weight and lipophilicity compared to the unsubstituted core 3H-imidazo[4,5-d][1,2,3]triazin-4(7H)-one (MW 137.10, C4H3N5O), representing an increase of 76.10 g/mol (55.5%) attributable to the phenyl substituent . This structural difference introduces an aromatic ring capable of π-π stacking and hydrophobic interactions with enzyme binding pockets, an attribute absent in the core scaffold and known to be critical for PDE5 inhibitory potency in the related 2-phenyl-imidazotriazinone series, where phenyl-bearing compounds achieve nanomolar IC50 values versus micromolar activity for non-phenyl analogs [1]. The increased lipophilicity (estimated AlogP differential of approximately +1.5 to +2.0 log units based on the phenyl contribution) directly affects membrane permeability and protein binding characteristics.

Medicinal Chemistry Scaffold Differentiation Physicochemical Properties

Class-Level PDE Inhibitory Pharmacophore: Evidence from the 2-Phenyl-Imidazotriazinone Series

The imidazotriazinone scaffold with a pendant phenyl ring constitutes a validated pharmacophore for cGMP phosphodiesterase (PDE) inhibition, as established in the Bayer patent series (WO 1999024433, US 6362178) covering 2-phenyl-substituted imidazotriazinones [1]. While 3-phenyl-2H-imidazo[4,5-d]triazin-4-one differs in its phenyl attachment position (3- vs. 2-position of the triazinone ring), the shared imidazo[4,5-d]triazin-4-one core and the presence of a phenyl substituent place it within the same pharmacophoric family. Vardenafil (Levitra®), a 2-phenyl-imidazotriazinone PDE5 inhibitor, demonstrates the therapeutic relevance of this scaffold with an IC50 of 0.7 nM against PDE5 [2]. In contrast, non-phenyl imidazotriazinones (e.g., 3-methyl or 7-methyl derivatives) show markedly reduced PDE5 affinity (IC50 > 1 µM in class-level banding assays) [3]. This class-level evidence supports the rationale for sourcing the 3-phenyl variant for PDE-focused inhibitor discovery programs.

Phosphodiesterase Inhibition cGMP PDE5 Cardiovascular Research

Antitumor Activity Potential: Class Evidence from 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives

A 2019 study by Liu et al. (ACS Omega) demonstrated that 3H-imidazo[4,5-d][1,2,3]triazin-4(7H)-one derivatives (E series) exhibit potent antitumor activity, with compound 7i achieving IC50 values of 2.0 µM against HepG-2 and 3.8 µM against U-118 MG cell lines, surpassing the reference agent temozolomide [1]. While this study did not directly test 3-phenyl-2H-imidazo[4,5-d]triazin-4-one, the SAR analysis revealed that introduction of aromatic substituents (including phenyl rings) via bridging groups contributed to improved antitumor activity [1]. The 3-phenyl-substituted compound represents a simpler analog within this antitumor-active chemical series, and its procurement enables systematic exploration of the minimal pharmacophoric requirements for anticancer activity. The unsubstituted core and simple alkyl-substituted variants in the same study showed generally weaker activity, supporting the value of aromatic substitution for potency enhancement.

Antitumor Activity Cancer Cell Lines HepG-2 U-118 MG

Synthetic Tractability: Established Diazotization-Cyclization Route vs. Multi-Step Derivatization

The synthesis of 3-phenyl-2H-imidazo[4,5-d]triazin-4-one proceeds via a well-characterized diazotization-cyclization sequence starting from N-substituted hydrazides of 5(4)-aminoimidazole-4(5)-carboxylic acid, as reported by Nifontov et al. (1979) [1]. In this method, the diazo derivative undergoes spontaneous cyclization to form the fused triazinone ring with the 3-aryl substituent installed directly from the starting hydrazide. This contrasts with the multi-step synthetic routes required for more complex imidazotriazinone derivatives (such as the 2-phenyl-sulfonamide series represented by vardenafil), which require additional chlorosulfonation and amine coupling steps after core formation [2]. The relative synthetic accessibility of the 3-phenyl compound—achievable in fewer synthetic steps—makes it an attractive entry point for medicinal chemistry programs seeking to rapidly generate initial SAR data before committing to more synthetically demanding analogs.

Synthetic Chemistry Diazotization Heterocycle Synthesis

Regioisomeric Differentiation: 3-Phenyl vs. 2-Phenyl Substitution on the Imidazotriazinone Core

The position of phenyl substitution on the imidazotriazinone core (3- vs. 2-position) represents a critical structural variable. The 2-phenyl-substituted imidazotriazinones (e.g., vardenafil) are established PDE5 inhibitors, while imidazo[4,5-d]triazin-4-one derivatives with substitution at other positions have been explored as kinase inhibitors (e.g., focal adhesion kinase, FAK) and GABA receptor ligands [1][2]. Patent literature (US 6503908, WO 2000024745) explicitly distinguishes between different regioisomeric series, noting that the point of phenyl attachment influences target selectivity between PDE isozymes and between PDE versus kinase targets [3]. This regioisomeric differentiation means that 3-phenyl-2H-imidazo[4,5-d]triazin-4-one cannot be considered interchangeable with 2-phenyl-substituted analogs in biological assays; procurement of the correct regioisomer is essential for any target-specific screening campaign.

Regioisomer Specificity Kinase Inhibition Target Selectivity

Physicochemical Differentiation for ADME Prediction: Calculated Property Comparison with Core Scaffold

The physicochemical property profile of 3-phenyl-2H-imidazo[4,5-d]triazin-4-one distinguishes it from both smaller core analogs and larger derivatized compounds within the imidazotriazinone class. The compound's molecular weight (213.20 g/mol) falls within the optimal range for lead-like compounds (MW 200–350), while the unsubstituted core (MW 137.10) is below typical drug-like thresholds and more complex derivatives (e.g., sulfonamide-bearing analogs, MW > 400) approach or exceed Lipinski compliance boundaries . The phenyl substituent contributes an estimated 1.5–2.0 additional AlogP units compared to the unsubstituted core, enhancing membrane permeability potential while maintaining a favorable hydrogen bond donor/acceptor profile (estimated 0–1 HBD, 5–6 HBA) . This balanced profile positions the 3-phenyl compound as a preferred starting point for lead optimization relative to the overly polar unsubstituted core or overly complex, high-MW analogs that may present formulation and permeability challenges.

ADME Prediction Drug-likeness Lead Optimization

Recommended Research and Procurement Application Scenarios for 3-Phenyl-2H-imidazo[4,5-d]triazin-4-one (CAS 89608-62-8)


PDE Inhibitor Lead Generation: Exploring 3-Phenyl Regioisomeric SAR

Research groups pursuing novel phosphodiesterase inhibitors can employ 3-phenyl-2H-imidazo[4,5-d]triazin-4-one as a starting scaffold to systematically compare the biochemical activity of the 3-phenyl regioisomer against the well-characterized 2-phenyl-imidazotriazinone PDE5 pharmacophore [6]. This regioisomeric SAR exploration is directly motivated by the established class-level PDE inhibitory activity of phenyl-bearing imidazotriazinones and the patent-recognized distinction between substitution positions for target selectivity [7]. Procurement of this specific regioisomer enables head-to-head biochemical profiling against PDE5 and related PDE isoforms to determine whether the 3-phenyl attachment point offers any selectivity advantage.

Kinase Inhibitor Screening: FAK and Tyrosine Kinase Target Exploration

Given the patent association of imidazo[4,5-d]triazin-4-one derivatives with kinase inhibition—particularly focal adhesion kinase (FAK) [6]—the 3-phenyl compound is a logical procurement choice for kinase-focused screening libraries. Unlike the PDE5-optimized 2-phenyl series, the 3-phenyl regioisomer may exhibit a distinct kinase selectivity profile, as suggested by the structural differentiation between PDE-targeting and kinase-targeting imidazotriazinone patent families [7]. The compound's lead-like physicochemical properties (MW 213.20, moderate lipophilicity) support its use in biochemical kinase assays without the solubility limitations that can affect higher-MW imidazotriazinone derivatives.

Antitumor Medicinal Chemistry: Minimal Pharmacophore SAR Campaigns

Building on the demonstrated antitumor activity of 3H-imidazo[4,5-d][1,2,3]triazin-4(7H)-one derivatives against HepG-2 and U-118 MG cell lines (IC50 values as low as 2.0 µM for optimized analogs) [6], researchers can employ 3-phenyl-2H-imidazo[4,5-d]triazin-4-one as a simplified phenyl-bearing core for systematic SAR studies. By using this compound as a baseline, substituent effects can be probed incrementally, avoiding the confounding influence of multiple simultaneous structural modifications present in more complex literature compounds. This approach enables cleaner deconvolution of the phenyl group's contribution to cytotoxicity versus that of additional substituents.

Synthetic Methodology Development: Diazotization-Cyclization Route Optimization

The established synthetic route to 3-phenyl-2H-imidazo[4,5-d]triazin-4-one via diazotization of N-phenyl-substituted hydrazides followed by spontaneous cyclization [6] provides a model reaction for developing improved synthetic methodologies for the imidazotriazinone class. The relative simplicity of this transformation (2–3 synthetic steps versus 5–7 steps for sulfonamide-bearing analogs) makes the 3-phenyl compound an ideal substrate for reaction optimization studies, including investigations of alternative diazotization reagents, solvent systems, and continuous-flow processing approaches [7]. Methodological advances developed on this substrate can subsequently be applied to more complex imidazotriazinone targets.

Quote Request

Request a Quote for 3-phenyl-2H-imidazo[4,5-d]triazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.